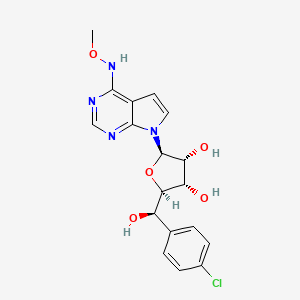

Prmt5-IN-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19ClN4O5 |

|---|---|

Molecular Weight |

406.8 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[4-(methoxyamino)pyrrolo[2,3-d]pyrimidin-7-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C18H19ClN4O5/c1-27-22-16-11-6-7-23(17(11)21-8-20-16)18-14(26)13(25)15(28-18)12(24)9-2-4-10(19)5-3-9/h2-8,12-15,18,24-26H,1H3,(H,20,21,22)/t12-,13+,14-,15-,18-/m1/s1 |

InChI Key |

AMEIDIZPVPXFLE-KQVLKZGSSA-N |

Isomeric SMILES |

CONC1=C2C=CN(C2=NC=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](C4=CC=C(C=C4)Cl)O)O)O |

Canonical SMILES |

CONC1=C2C=CN(C2=NC=N1)C3C(C(C(O3)C(C4=CC=C(C=C4)Cl)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of a Novel PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, compound 36, also referred to as PRMT5-IN-45. This document details its biochemical and cellular activity, the experimental protocols for its evaluation, and its effects on downstream signaling pathways, making it a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action

Compound 36 is a rationally designed nucleoside derivative that potently and selectively inhibits the enzymatic activity of PRMT5.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of several cellular processes, including gene transcription, mRNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.

The mechanism of action of compound 36 involves its binding to PRMT5, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to its protein substrates. By occupying both the SAM and the substrate-binding pockets, compound 36 effectively blocks the methyltransferase activity of the PRMT5/MEP50 complex.[1] This inhibition leads to a reduction in global sDMA levels, which in turn affects the expression and function of key proteins involved in cancer cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for compound 36, demonstrating its potency and selectivity.

Table 1: Biochemical and Cellular Potency

| Assay Type | Target/Cell Line | IC50 | Reference |

| Biochemical Assay | PRMT5/MEP50 | 3 nM | [1] |

| Cellular Proliferation | MOLM-13 | Not explicitly stated, but significant inhibition observed | [1] |

Table 2: Selectivity Profile

| Methyltransferase | IC50 (µM) | Fold Selectivity vs. PRMT5 | Reference |

| PRMT1 | >50 | >16,667 | |

| PRMT3 | >50 | >16,667 | |

| PRMT4 | >50 | >16,667 | |

| PRMT6 | >50 | >16,667 | |

| SETD2 | >50 | >16,667 | |

| EZH2 | >50 | >16,667 | |

| G9a | >50 | >16,667 |

Signaling Pathways and Cellular Effects

Inhibition of PRMT5 by compound 36 triggers a cascade of downstream cellular events that contribute to its anti-cancer activity.

-

Reduction of Symmetric Dimethylarginine (sDMA): Treatment with compound 36 leads to a dose-dependent decrease in the global levels of sDMA on cellular proteins. This is a direct pharmacodynamic marker of PRMT5 inhibition.

-

Induction of Apoptosis: Compound 36 induces programmed cell death in cancer cells. This is a key mechanism for its anti-proliferative effects.

-

Cell Cycle Arrest: The inhibitor causes a halt in the cell cycle progression of cancer cells, preventing them from dividing and proliferating.

The following diagram illustrates the central role of PRMT5 and the mechanism of its inhibition by compound 36.

Caption: Mechanism of PRMT5 inhibition by Compound 36.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of compound 36.

PRMT5/MEP50 Biochemical Assay

This assay quantifies the in vitro inhibitory activity of compound 36 against the PRMT5/MEP50 enzyme complex.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the methylation of a biotinylated histone H4-derived peptide substrate.

-

Reagents:

-

Recombinant human PRMT5/MEP50 complex

-

Biotin-Histone H4 (1-21) peptide substrate

-

S-adenosylmethionine (SAM)

-

Europium-labeled anti-mono/di-methyl arginine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

-

Procedure:

-

A dilution series of compound 36 is prepared in DMSO and then diluted in assay buffer.

-

The PRMT5/MEP50 enzyme is incubated with the various concentrations of compound 36 for a pre-incubation period (e.g., 30 minutes at room temperature).

-

The methyltransferase reaction is initiated by the addition of the biotin-H4 peptide substrate and SAM.

-

The reaction is allowed to proceed for a defined time (e.g., 60 minutes at 30°C).

-

The reaction is stopped by the addition of EDTA.

-

The detection reagents (Eu-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding.

-

The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for the PRMT5 biochemical assay.

Cellular Proliferation Assay

This assay determines the effect of compound 36 on the growth of cancer cell lines.

-

Principle: Cell viability is measured using a colorimetric or luminescent method after a defined period of treatment with the inhibitor.

-

Reagents:

-

Cancer cell line (e.g., MOLM-13)

-

Complete cell culture medium

-

Compound 36

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight (for adherent cells).

-

A dilution series of compound 36 is prepared in cell culture medium and added to the cells.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

The cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a short period to allow for signal development.

-

The absorbance or luminescence is measured on a plate reader.

-

The percentage of cell viability is calculated relative to a vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) can be determined.

-

Western Blot for Symmetric Dimethylarginine (sDMA)

This method is used to assess the pharmacodynamic effect of compound 36 on the global levels of sDMA in cells.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the sDMA modification.

-

Reagents:

-

Cancer cell line

-

Compound 36

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody: anti-sDMA

-

Primary antibody: loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cells are treated with various concentrations of compound 36 for a specified time.

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary anti-sDMA antibody overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The membrane is washed again, and the chemiluminescent substrate is added.

-

The signal is detected using a chemiluminescence imaging system.

-

The membrane is stripped and re-probed with a loading control antibody to ensure equal protein loading.

-

Caption: Logical flow of Compound 36's anti-cancer effects.

Conclusion

Compound 36 is a highly potent and selective inhibitor of PRMT5 with demonstrated anti-proliferative activity in cancer cells. Its mechanism of action, centered on the inhibition of sDMA formation, leads to the induction of apoptosis and cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds as potential cancer therapeutics.

References

Prmt5-IN-28: Unraveling its Function in Cancer Cells - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes frequently dysregulated in cancer, including gene transcription, mRNA splicing, and the DNA damage response. Its overexpression is correlated with poor prognosis in numerous malignancies, making it a compelling target for therapeutic intervention. Prmt5-IN-28 is a small molecule inhibitor of PRMT5, designed to probe the enzymatic function of this key protein and evaluate its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the function of this compound in cancer cells, consolidating available data on its mechanism of action, effects on cellular pathways, and methodologies for its investigation.

Introduction to PRMT5 in Oncology

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in epigenetic regulation and signal transduction. In the context of cancer, PRMT5's functions are multifaceted:

-

Transcriptional Regulation: PRMT5 can act as both a transcriptional repressor and activator. It is known to repress tumor suppressor genes by methylating histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[2]

-

RNA Splicing: PRMT5 is essential for the biogenesis of spliceosomal small nuclear ribonucleoproteins (snRNPs).[2] Dysregulation of splicing is a hallmark of many cancers.

-

DNA Damage Response: PRMT5 participates in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.

-

Signal Transduction: PRMT5 can methylate and regulate the activity of key signaling proteins involved in cell proliferation and survival.

The aberrant activity of PRMT5 in cancer cells, promoting proliferation, survival, and metastasis, has spurred the development of targeted inhibitors.[3][4] this compound is one such inhibitor, offering a tool to dissect the intricate roles of PRMT5 in cancer biology.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the methyltransferase activity of PRMT5. While detailed structural and kinetic data for this compound are not extensively published in publicly available literature, its primary mechanism is understood to be the competitive inhibition of PRMT5's ability to bind its methyl donor, S-adenosylmethionine (SAM), or its substrate proteins. By blocking this enzymatic activity, this compound prevents the symmetric dimethylation of PRMT5 targets.

Functional Effects of this compound in Cancer Cells

The functional consequences of treating cancer cells with this compound are anticipated to mirror the effects of PRMT5 inhibition through other means, such as genetic knockdown. These effects include:

-

Inhibition of Cell Proliferation: By interfering with the regulation of cell cycle genes and growth-promoting pathways, this compound is expected to reduce the proliferation rate of cancer cells.

-

Induction of Apoptosis: Inhibition of PRMT5 can lead to the upregulation of pro-apoptotic factors and the downregulation of survival signals, ultimately triggering programmed cell death.

-

Cell Cycle Arrest: Disruption of PRMT5's role in cell cycle progression can lead to arrest at various checkpoints.

-

Alterations in Gene Expression: Treatment with this compound will likely lead to significant changes in the transcriptome, reflecting the widespread role of PRMT5 in gene regulation.

-

Modulation of Splicing: Inhibition of PRMT5 can lead to widespread splicing defects, which can be detrimental to cancer cell survival.

Key Signaling Pathways Modulated by this compound

Based on the known functions of PRMT5, this compound is predicted to impact several critical cancer-related signaling pathways.

PRMT5-Mediated Gene Regulation

This compound, by inhibiting PRMT5, can de-repress tumor suppressor genes that are epigenetically silenced by PRMT5-mediated histone methylation. This can reactivate cellular checkpoints and anti-proliferative programs.

Caption: this compound inhibits PRMT5, preventing histone methylation and de-repressing tumor suppressor genes.

Impact on the Spliceosome Machinery

This compound's inhibition of PRMT5 is expected to disrupt the methylation of Sm proteins, which is a crucial step in the assembly of the spliceosome. This can lead to global splicing defects and the production of aberrant transcripts, ultimately leading to cell death.

Caption: this compound disrupts spliceosome function by inhibiting the PRMT5-mediated methylation of Sm proteins.

Experimental Protocols for Investigating this compound

To rigorously assess the function of this compound in cancer cells, a combination of in vitro assays is essential. The following are representative protocols.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and growth of cancer cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a DMSO-treated control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the impact of this compound on the levels of PRMT5 target proteins and downstream signaling molecules.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., H4R3me2s, p53, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for this compound across various cancer cell lines. Researchers utilizing this compound are encouraged to generate and publish such data to build a comprehensive profile of its activity. The following table serves as a template for presenting such data.

| Cell Line | Cancer Type | This compound IC50 (µM) | Apoptosis Induction (Fold Change vs. Control) |

| e.g., MCF-7 | Breast | Data not available | Data not available |

| e.g., A549 | Lung | Data not available | Data not available |

| e.g., HCT116 | Colon | Data not available | Data not available |

Conclusion and Future Directions

This compound represents a valuable chemical tool for elucidating the complex roles of PRMT5 in cancer. While the conceptual framework for its function is well-supported by the extensive literature on PRMT5, specific experimental data on this compound is needed to fully characterize its potential as a therapeutic agent. Future research should focus on:

-

Comprehensive Profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines.

-

Pharmacokinetic and Pharmacodynamic Studies: Evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy and targeted therapies.

-

Biomarker Discovery: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

The continued investigation of this compound and other PRMT5 inhibitors holds significant promise for the development of novel and effective cancer therapies.

References

Prmt5-IN-28 and Symmetric Arginine Dimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular homeostasis and a compelling therapeutic target in oncology. As the primary catalyst for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins, PRMT5 plays a pivotal role in the regulation of gene expression, mRNA splicing, signal transduction, and the DNA damage response.[1][2] Its dysregulation is implicated in the progression of numerous cancers, making the development of potent and selective inhibitors a key focus of modern drug discovery. This technical guide provides an in-depth overview of PRMT5 inhibition, with a focus on the uncharacterized inhibitor Prmt5-IN-28. Due to the limited public data on this compound, this document will leverage data from well-characterized PRMT5 inhibitors such as GSK3326595 and EPZ015666 to provide a comprehensive framework for its evaluation. We will detail the mechanism of action of PRMT5 inhibitors, present key quantitative data in structured tables, provide detailed experimental protocols for the characterization of such inhibitors, and visualize the core signaling pathways and experimental workflows.

Introduction to PRMT5 and Symmetric Arginine Dimethylation

Protein arginine methylation is a crucial post-translational modification that fine-tunes the function of proteins involved in a myriad of cellular processes.[1][2] PRMTs are classified into three types based on the methylation state they produce. Type II PRMTs, of which PRMT5 is the predominant member, catalyze the formation of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA).[1] PRMT5 forms a complex with MEP50 (methylosome protein 50), which is essential for its catalytic activity. This complex targets a wide array of substrates, including histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8), leading to transcriptional repression of tumor suppressor genes. Non-histone substrates of PRMT5 are also numerous and include proteins involved in RNA splicing and signal transduction.

The overexpression of PRMT5 has been documented in a variety of cancers, including colorectal, lung, ovarian, and prostate cancers, as well as lymphomas and leukemias. High PRMT5 expression often correlates with poor prognosis, highlighting its role as a driver of tumorigenesis. Consequently, the inhibition of PRMT5's methyltransferase activity presents a promising therapeutic strategy.

This compound: An Uncharacterized PRMT5 Inhibitor

This compound, also known as compound 36, is described as an inhibitor of the PRMT5 enzyme. While commercially available for research purposes, there is a notable absence of peer-reviewed, publicly accessible data detailing its biochemical potency, cellular activity, or in vivo efficacy. This guide will, therefore, provide the necessary context and methodologies to characterize this compound or any novel PRMT5 inhibitor by drawing parallels with extensively studied compounds.

Quantitative Data for Characterized PRMT5 Inhibitors

To provide a quantitative framework for the evaluation of this compound, the following tables summarize the biochemical and cellular activities of well-characterized PRMT5 inhibitors.

Table 1: Biochemical Activity of Representative PRMT5 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| GSK3326595 | PRMT5/MEP50 | 9.2 | Enzymatic Assay | |

| Compound 20 (THIQ derivative) | PRMT5/MEP50 | 4.2 | Enzymatic Assay | |

| EPZ015666 (GSK3235025) | PRMT5 | 22 | Enzymatic Assay | |

| LLY-283 | PRMT5 | 22 | Enzymatic Assay | |

| Onametostat (JNJ-64619178) | PRMT5/MEP50 | 0.14 | Enzymatic Assay |

Table 2: Cellular Activity of Representative PRMT5 Inhibitors

| Compound | Cell Line | EC50 (nM) for sDMA reduction | IC50 (nM) for Proliferation | Reference |

| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Not Reported | Not Reported | |

| Compound 20 (THIQ derivative) | MV-4-11 (AML) | Concentration-dependent decrease | Potent anti-proliferative effects | |

| EPZ015666 (GSK3235025) | Z-138 (Mantle Cell Lymphoma) | Not Reported | Potent anti-proliferative effects | |

| LLY-283 | A375 (Melanoma) | 25 | Sub-micromolar | |

| Onametostat (JNJ-64619178) | MOLM-13 (AML) | Potent reduction | Potent inhibition | |

| Compound 17 (PPI Inhibitor) | LNCaP (Prostate Cancer) | Not Applicable | 430 | |

| Compound 17 (PPI Inhibitor) | A549 (Lung Cancer) | Not Applicable | 447 |

Signaling Pathways Modulated by PRMT5

PRMT5 inhibition impacts several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.

Caption: PRMT5 signaling and points of intervention.

Detailed Experimental Protocols

The following protocols provide a detailed guide for the biochemical and cellular characterization of a PRMT5 inhibitor like this compound.

Biochemical PRMT5 Enzymatic Assay

This protocol is designed to determine the in vitro potency (IC50) of a test compound against the PRMT5/MEP50 complex.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

Histone H4 peptide (substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Scintillation cocktail

-

Microplates (e.g., 96-well)

-

Microplate scintillation counter

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a microplate, add the diluted test compound, recombinant PRMT5/MEP50 complex, and the histone H4 peptide substrate.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to the wells and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for a biochemical PRMT5 assay.

Cellular Symmetric Dimethylarginine (sDMA) Western Blot

This protocol is used to assess the ability of a test compound to inhibit PRMT5 activity within a cellular context by measuring the levels of sDMA on target proteins.

Materials:

-

Cancer cell line of interest (e.g., A549, LNCaP)

-

Complete cell culture medium

-

Test compound (e.g., this compound) dissolved in DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-sDMA, anti-total protein (e.g., anti-Histone H4), and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 48-72 hours).

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and a loading control to ensure equal loading.

-

Quantify the band intensities and normalize the sDMA signal to the total protein and loading control to determine the EC50 for sDMA inhibition.

Cell Proliferation (MTT) Assay

This protocol measures the anti-proliferative effect of a test compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 72-120 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: General workflow for cellular characterization.

Conclusion and Future Directions

This compound is a commercially available tool compound for the investigation of PRMT5 biology. While specific data on its potency and efficacy are not yet in the public domain, this technical guide provides a comprehensive framework for its characterization. By employing the detailed biochemical and cellular assays outlined, researchers can determine the inhibitory profile of this compound and compare it to well-documented inhibitors. Understanding its effects on sDMA levels, cell proliferation, and key signaling pathways will be crucial in validating its utility as a selective PRMT5 probe. Future in vivo studies will be necessary to establish its pharmacokinetic properties and anti-tumor efficacy, further defining its potential as a lead compound for cancer therapy. The continued exploration of novel PRMT5 inhibitors like this compound is essential for advancing our understanding of arginine methylation and developing new therapeutic strategies for a range of human diseases.

References

Prmt5-IN-28: A Technical Guide for a Novel Chemical Probe of PRMT5

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in cellular processes such as gene transcription, mRNA splicing, and signal transduction. Prmt5-IN-28, also identified as compound 36, is a potent and selective inhibitor of PRMT5. This technical guide provides an in-depth overview of this compound, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating PRMT5 inhibition.

Introduction

Protein arginine methylation is a crucial post-translational modification regulating numerous cellular functions.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its dysregulation is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound is a novel nucleoside derivative incorporating a piperazine moiety, designed to occupy both the S-adenosyl methionine (SAM) and substrate binding pockets of PRMT5.[2][3] This unique binding mode contributes to its high potency and selectivity.[2]

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 36).

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference |

| PRMT5 | Biochemical Assay | 3 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Effect | Reference |

| MOLM-13 | sDMA Reduction | Potent reduction of symmetric dimethylarginine | |

| MOLM-13 | Cell Proliferation | Inhibition of proliferation | |

| MOLM-13 | Apoptosis | Induction of apoptosis | |

| MOLM-13 | Cell Cycle | Induction of cell cycle arrest |

Table 3: In Vivo Efficacy of this compound

| Model System | Effect | Reference |

| MOLM-13 Tumor Xenograft | Suppression of tumor growth |

Mechanism of Action and Signaling Pathways

This compound functions as a potent inhibitor of the methyltransferase activity of PRMT5. By blocking PRMT5, this compound leads to a global reduction in symmetric dimethylarginine (sDMA) levels on histone and non-histone proteins. This disruption of protein methylation affects numerous downstream signaling pathways implicated in cancer cell proliferation, survival, and differentiation.

Key signaling pathways modulated by PRMT5 inhibition include:

-

Cell Cycle Regulation: PRMT5 is known to regulate the expression of key cell cycle proteins. Inhibition by this compound can lead to cell cycle arrest, preventing cancer cell division.

-

Apoptosis: PRMT5 can suppress apoptosis through various mechanisms. Its inhibition can reactivate apoptotic pathways, leading to programmed cell death in cancer cells.

-

Splicing Machinery: PRMT5 plays a crucial role in the biogenesis of spliceosomes. Inhibition can lead to splicing defects in cancer cells, which can be synthetically lethal in certain contexts.

Below is a diagram illustrating the central role of PRMT5 in cellular signaling and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols based on standard methods for PRMT5 inhibitors and should be optimized for specific experimental conditions.

Biochemical PRMT5 Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PRMT5.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Histone H4 peptide (substrate)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT, 10 mM NaCl)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Spot the reaction mixture onto phosphocellulose filter paper and wash to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cellular Symmetric Dimethylarginine (sDMA) Western Blot

This assay measures the in-cell target engagement of this compound by detecting changes in global sDMA levels.

Materials:

-

MOLM-13 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-sDMA, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture MOLM-13 cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 48-72 hours).

-

Harvest cells and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip and re-probe the membrane with an anti-GAPDH antibody to confirm equal loading.

MOLM-13 Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of MOLM-13 acute myeloid leukemia cells.

Materials:

-

MOLM-13 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add serial dilutions of this compound or DMSO to the wells.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

MOLM-13 Apoptosis and Cell Cycle Analysis

These assays assess the induction of apoptosis and cell cycle arrest in MOLM-13 cells upon treatment with this compound.

Materials:

-

MOLM-13 cells

-

This compound

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure (Apoptosis):

-

Treat MOLM-13 cells with this compound or DMSO for 48-72 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Procedure (Cell Cycle):

-

Treat MOLM-13 cells with this compound or DMSO for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the characterization of this compound.

References

The Role of PRMT5 Inhibition in Gene Transcription: A Technical Guide Featuring Prmt5-IN-28

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic regulator that modulates gene expression through the symmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of PRMT5 in gene transcription and the therapeutic potential of its inhibition, with a focus on the emerging inhibitor, Prmt5-IN-28. While specific data on this compound is limited in the public domain, this document outlines the established mechanisms of PRMT5, the consequences of its inhibition, and the standard experimental protocols used to characterize such inhibitors.

Introduction to PRMT5 and its Role in Gene Transcription

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks on its substrates.[1] This post-translational modification is a key component of the epigenetic machinery that governs gene expression. PRMT5 can act as both a transcriptional repressor and an activator, depending on the cellular context and its interaction partners.[2][3]

Transcriptional Repression:

PRMT5 is frequently associated with transcriptional repression through the methylation of histone tails. The most well-characterized repressive marks are the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s).[2][4] These modifications can lead to gene silencing by:

-

Recruiting repressive complexes: PRMT5-methylated histones can serve as docking sites for other repressive proteins and complexes, such as DNA methyltransferases (DNMTs), leading to DNA methylation and long-term gene silencing.

-

Altering chromatin structure: The addition of methyl groups can directly impact chromatin compaction, making DNA less accessible to the transcriptional machinery.

Transcriptional Activation:

Conversely, PRMT5 can also promote gene transcription. This can occur through several mechanisms:

-

Methylation of transcription factors: PRMT5 can methylate various transcription factors, altering their activity, stability, or ability to bind DNA.

-

Interaction with transcriptional co-activators: PRMT5 can be recruited to gene promoters as part of larger activating complexes.

-

Crosstalk with other histone marks: PRMT5-mediated methylation can prevent the deposition of repressive marks, such as H3K27me3 by the PRC2 complex, thereby maintaining a transcriptionally active state.

This compound: An Inhibitor of PRMT5

This compound, also known as compound 36, has been identified as an inhibitor of the PRMT5 enzyme. While detailed public data on its specific biochemical and cellular activities are scarce, its mechanism of action is presumed to be the competitive inhibition of PRMT5's methyltransferase activity. By blocking the catalytic function of PRMT5, this compound is expected to reduce the levels of SDMA on histone and non-histone substrates, thereby modulating the expression of PRMT5-target genes.

Signaling Pathways Modulated by PRMT5 Inhibition

Inhibition of PRMT5 can have profound effects on various signaling pathways that are crucial for cell proliferation, survival, and differentiation.

-

WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing negative regulators of the pathway. Inhibition of PRMT5 would be expected to derepress these antagonists, leading to a downregulation of WNT signaling.

-

PI3K/AKT Pathway: PRMT5 has been shown to regulate the PI3K/AKT pathway, which is a central node in cell survival and proliferation. The effects of PRMT5 inhibition on this pathway can be context-dependent.

-

ERK1/2 Pathway: The ERK1/2 pathway is another key regulator of cell growth. PRMT5 can modulate this pathway through various mechanisms, and its inhibition can lead to altered ERK signaling.

Below is a generalized diagram illustrating the central role of PRMT5 in various oncogenic signaling pathways.

Caption: this compound inhibits PRMT5, impacting gene expression and key signaling pathways.

Quantitative Data on PRMT5 Inhibition

Table 1: In Vitro Enzymatic Activity of this compound

| Parameter | Value | Description |

| IC50 (PRMT5) | e.g., 10 nM | Concentration of inhibitor required to reduce the enzymatic activity of PRMT5 by 50%. |

| Selectivity | e.g., >100-fold vs. other PRMTs | The ratio of IC50 values for other PRMT family members compared to PRMT5, indicating specificity. |

| Mechanism of Inhibition | e.g., Competitive with SAM | The mode by which the inhibitor binds to the enzyme (e.g., competes with the S-adenosylmethionine co-factor). |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value |

| Target Engagement | e.g., MCF-7 | EC50 (SDMA reduction) | e.g., 50 nM |

| Anti-proliferative Activity | e.g., A549 | GI50 | e.g., 100 nM |

| Gene Expression (qRT-PCR) | e.g., Z-138 | Fold change (Target Gene) | e.g., 2-fold increase |

| Apoptosis Induction | e.g., MV-4-11 | % Annexin V positive cells | e.g., 30% at 200 nM |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the role of a PRMT5 inhibitor like this compound in gene transcription.

In Vitro PRMT5 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on PRMT5's methyltransferase activity.

-

Principle: A radiometric or fluorescence-based assay to quantify the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to a histone peptide substrate.

-

Materials:

-

Recombinant human PRMT5/MEP50 complex.

-

Histone H4 peptide (e.g., residues 1-21) as a substrate.

-

3H-labeled SAM or a fluorescent SAM analog.

-

This compound at various concentrations.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA).

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50, and the histone H4 peptide.

-

Add this compound at a range of concentrations to the reaction wells.

-

Initiate the reaction by adding 3H-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the methylated peptide.

-

Wash the filter plate to remove unincorporated 3H-SAM.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

-

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can enter cells and inhibit PRMT5 activity, as measured by a reduction in SDMA levels.

-

Principle: Western blotting to detect the levels of symmetric dimethylarginine on a known PRMT5 substrate (e.g., SmD3 or total cellular proteins) in cells treated with the inhibitor.

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-SDMA, anti-SmD3, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 48-72 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescence substrate and image the bands.

-

Quantify the band intensities and normalize the SDMA signal to the total protein or a loading control to determine the EC50 for SDMA reduction.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

This method quantifies the changes in the expression of specific PRMT5 target genes following inhibitor treatment.

-

Principle: Reverse transcription of RNA to cDNA followed by real-time PCR to measure the mRNA levels of genes of interest.

-

Materials:

-

Cancer cell line.

-

This compound.

-

RNA extraction kit (e.g., TRIzol).

-

Reverse transcriptase kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target genes and a housekeeping gene (e.g., GAPDH).

-

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in treated versus control cells.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the inhibition of PRMT5 leads to changes in histone methylation at specific gene promoters.

-

Principle: Cross-linking proteins to DNA, immunoprecipitating a specific protein-DNA complex (e.g., histones with a specific methylation mark), and then identifying the associated DNA sequences.

-

Materials:

-

Cancer cell line.

-

This compound.

-

Formaldehyde for cross-linking.

-

Sonication or enzymatic digestion reagents to shear chromatin.

-

Antibodies against H4R3me2s, H3R8me2s, or a control IgG.

-

Protein A/G magnetic beads.

-

Buffers for lysis, washing, and elution.

-

Reagents for DNA purification.

-

Primers for qPCR targeting the promoter regions of interest.

-

-

Procedure:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin.

-

Immunoprecipitate the chromatin with an antibody against the histone mark of interest.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Quantify the amount of specific DNA sequences in the immunoprecipitated sample by qPCR.

-

Analyze the data to determine the relative enrichment of the histone mark at specific gene promoters in treated versus control cells.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental protocols.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.

Caption: Workflow for Cellular Target Engagement Assay (Western Blot).

Conclusion

PRMT5 is a multifaceted regulator of gene transcription, and its inhibition represents a promising therapeutic strategy for various cancers. While specific biological data for this compound is not yet widely available, the established roles of PRMT5 and the effects of other well-characterized inhibitors provide a strong framework for understanding its potential impact on gene expression and cellular signaling. The experimental protocols detailed in this guide provide a robust toolkit for the comprehensive evaluation of this compound and other novel PRMT5 inhibitors, paving the way for their further development as targeted cancer therapies.

References

- 1. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Prmt5-IN-28 and Its Effects on mRNA Splicing: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibition on mRNA splicing. Due to the limited availability of specific quantitative data for Prmt5-IN-28 in the public domain, this guide utilizes data from other well-characterized PRMT5 inhibitors as a proxy to illustrate the expected effects and mechanisms. The experimental protocols provided are standard methods for assessing mRNA splicing and can be adapted for studies involving this compound.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, DNA damage repair, and, most notably, pre-mRNA splicing.[1] Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it a compelling therapeutic target. This compound is a small molecule inhibitor of PRMT5.[1] This technical guide provides an in-depth exploration of the core mechanisms by which PRMT5 inhibition impacts mRNA splicing, presents illustrative quantitative data from studies with similar inhibitors, details relevant experimental protocols, and visualizes the key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PRMT5 inhibition.

The Role of PRMT5 in mRNA Splicing

PRMT5 is a key component of the spliceosome, the intricate molecular machinery responsible for excising introns from pre-mRNA transcripts. Its primary role in splicing is mediated through the symmetric dimethylation of Sm proteins (specifically SmB/B', SmD1, and SmD3), which are core components of small nuclear ribonucleoproteins (snRNPs).[2][3] This methylation is crucial for the proper assembly and function of the spliceosome.

The inhibition of PRMT5 disrupts this process, leading to a cascade of events that ultimately result in aberrant mRNA splicing. The primary consequences of PRMT5 inhibition on mRNA splicing include:

-

Intron Retention: The failure to efficiently remove introns from pre-mRNA transcripts.

-

Exon Skipping: The erroneous exclusion of exons from the mature mRNA.

-

Alternative Splice Site Selection: The use of cryptic or alternative splice sites, leading to altered protein-coding sequences.

These splicing defects can have profound downstream effects, including the production of non-functional or dominant-negative proteins, activation of nonsense-mediated decay pathways, and alterations in cellular signaling pathways that control cell cycle progression and apoptosis.

Quantitative Effects of PRMT5 Inhibition on mRNA Splicing

| Splicing Event Type | Cell Line | PRMT5 Inhibitor | Concentration | Duration of Treatment | Percentage of Significantly Altered Events | Reference |

| Detained Introns (DIs) | U87 Glioblastoma | JNJ-64619178 | 10 nM | 3 days | Predominant splicing change | |

| All Splicing Events | Multiple Cancer Cell Lines | JNJ-64619178 | 10 nM | 3 days | Varies by cell line, DIs most prevalent | |

| Skipped Exons (SE) | Melanoma Cell Lines | GSK3326595 | Not Specified | Not Specified | Significant increase in SE events | |

| Retained Introns (RI) | Melanoma Cell Lines | GSK3326595 | Not Specified | Not Specified | Significant increase in RI events |

Table 1: Summary of quantitative data on splicing alterations induced by PRMT5 inhibitors in various cancer cell lines. The data illustrates a general trend of widespread splicing defects upon PRMT5 inhibition, with a notable prevalence of intron retention.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PRMT5 in mRNA Splicing

The following diagram illustrates the central role of PRMT5 in the spliceosome assembly and how its inhibition leads to splicing defects.

Caption: PRMT5-mediated symmetric dimethylation of Sm proteins is crucial for spliceosome assembly.

Experimental Workflow for Analyzing Splicing Changes

This diagram outlines a typical workflow for investigating the effects of a PRMT5 inhibitor on mRNA splicing.

Caption: A standard workflow for the analysis of alternative splicing using RNA-seq.

Experimental Protocols

RNA Sequencing (RNA-Seq) for Splicing Analysis

Objective: To perform a global, unbiased analysis of mRNA splicing changes induced by this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

Library Preparation: Prepare RNA-seq libraries from high-quality total RNA (RIN > 8) using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically >30 million).

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

-

Differential Splicing Analysis: Use specialized software like rMATS, JuncBASE, or DEXSeq to identify and quantify differential splicing events (skipped exons, retained introns, etc.) between this compound-treated and control samples.

-

Reverse Transcription Quantitative PCR (RT-qPCR) for Splicing Validation

Objective: To validate specific alternative splicing events identified from RNA-seq data.

Methodology:

-

Primer Design: Design PCR primers that specifically amplify the different splice isoforms of a target gene. For exon skipping, one primer can be designed in the preceding exon and the other in the succeeding exon to amplify both the inclusion and exclusion isoforms, which can be distinguished by size. Alternatively, isoform-specific primers can be designed to span the unique exon-exon junctions.

-

Reverse Transcription: Synthesize cDNA from the same total RNA samples used for RNA-seq using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using a SYBR Green or probe-based master mix on a real-time PCR system. Include a no-template control and a no-reverse-transcriptase control.

-

Data Analysis: Analyze the amplification curves and melting curves (for SYBR Green) to ensure specificity. Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene.

Splicing Reporter Minigene Assay

Objective: To directly assess the effect of this compound on the splicing of a specific exon of interest in a controlled cellular context.

Methodology:

-

Minigene Construct: Clone the exon of interest and its flanking intronic sequences into a splicing reporter vector. These vectors typically contain a promoter, two constitutive exons, and an intron into which the test exon and its surrounding intronic regions are inserted. The reporter often expresses a fluorescent protein or a luciferase, and the splicing of the test exon alters the reading frame or introduces a premature stop codon, thus modulating the reporter signal.

-

Cell Transfection: Transfect the minigene reporter plasmid into the cells of interest.

-

Treatment: After transfection, treat the cells with this compound or a vehicle control.

-

Analysis:

-

RT-PCR: Isolate total RNA and perform RT-PCR using primers specific to the constitutive exons of the reporter. The different splice products (with or without the test exon) can be separated and quantified by gel electrophoresis.

-

Reporter Activity: If using a functional reporter (e.g., luciferase), measure the reporter activity according to the manufacturer's protocol. A change in reporter activity will correlate with a change in the splicing of the test exon.

-

Western Blot for Protein Isoform Analysis

Objective: To determine if the observed changes in mRNA splicing lead to corresponding changes in protein isoform expression.

Methodology:

-

Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody that can distinguish between the different protein isoforms (if available) or an antibody that recognizes a common epitope. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the protein bands of interest to a loading control (e.g., GAPDH or β-actin).

Conclusion

Inhibition of PRMT5, as exemplified by compounds like this compound, represents a promising therapeutic strategy, particularly in oncology. The profound effects of PRMT5 inhibitors on mRNA splicing underscore the critical role of this enzyme in maintaining cellular homeostasis. A thorough understanding of the mechanisms of action and the ability to quantitatively assess the impact on splicing are essential for the continued development of this class of drugs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other PRMT5 inhibitors on mRNA splicing. Further research focusing specifically on this compound is warranted to delineate its precise quantitative effects and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PRMT5 Inhibition and the DNA Damage Response

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide centers on the topic of "Prmt5-IN-28," publicly available scientific literature lacks specific quantitative data and detailed experimental results for this particular compound. Therefore, this document provides a comprehensive overview of the mechanism of action of potent, selective Protein Arginine Methyltransferase 5 (PRMT5) inhibitors as a class, using data from analogous, well-characterized molecules to illustrate the core principles of targeting PRMT5 in the context of the DNA Damage Response (DDR). The information presented herein is intended to serve as a foundational guide for researchers investigating the therapeutic potential of PRMT5 inhibition.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of genomic integrity. It governs the DNA Damage Response (DDR) through multiple mechanisms, including the epigenetic control of DDR gene expression, post-translational modification of key repair proteins, and regulation of mRNA splicing of crucial DDR factors. Inhibition of PRMT5 disrupts these functions, leading to an accumulation of DNA damage, impairment of critical repair pathways like homologous recombination (HR), and the induction of a "BRCAness" phenotype in cancer cells. This creates a synthetic lethal vulnerability that can be exploited by combining PRMT5 inhibitors with agents that target DNA repair, such as PARP inhibitors, or with DNA-damaging chemotherapies. This technical guide details the molecular mechanisms of PRMT5 in the DDR, presents the quantitative effects of its inhibition, outlines relevant experimental protocols, and discusses the therapeutic rationale for targeting this pathway in oncology.

The Core Function of PRMT5 in the DNA Damage Response

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is pivotal in orchestrating a robust response to DNA damage, particularly double-strand breaks (DSBs), which are the most cytotoxic form of DNA lesions. PRMT5's influence on the DDR is multifaceted, impacting gene expression, repair pathway choice, and protein function.

Epigenetic Regulation of DDR Gene Expression

PRMT5 acts as a master epigenetic activator for a broad range of genes essential for DNA repair.[3][4] Its expression is strongly and positively correlated with that of key DDR genes, including BRCA1, BRCA2, RAD51, ATM, FANCA, and others, across numerous cancer cell lines.[5]

The primary mechanism involves PRMT5, often in complex with cofactors like pICln, binding to the promoter regions of these DDR genes. There, it catalyzes the symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s). This epigenetic mark is associated with an open chromatin state, facilitating active transcription. Inhibition of PRMT5 leads to a reduction of H4R3me2s at these promoters, subsequent transcriptional repression, and a decrease in the cellular levels of critical DDR proteins.

Control of DNA Repair Pathway Choice

Cells primarily use two pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR). PRMT5 plays a crucial role in balancing the activity of these two pathways.

-

Promotion of Homologous Recombination (HR): HR is the preferred pathway during the S and G2 phases of the cell cycle when a sister chromatid is available as a template. PRMT5 promotes HR through several mechanisms:

-

Regulation of Splicing: PRMT5 is essential for the correct splicing of key factors, most notably the histone acetyltransferase TIP60 (KAT5) . PRMT5 inhibition leads to aberrant splicing of TIP60, impairing its acetyltransferase activity, which is a critical event for initiating HR.

-

Methylation of HR Factors: PRMT5 methylates proteins like KLF4 and RUVBL1 , which facilitates DSB repair by promoting HR and BRCA1 foci formation.

-

-

Modulation of Non-Homologous End Joining (NHEJ): PRMT5 also influences NHEJ by methylating and stabilizing 53BP1 , a key protein that promotes NHEJ while simultaneously inhibiting HR.

By downregulating HR-related genes and disrupting the function of HR-promoting factors, PRMT5 inhibition effectively cripples the HR pathway. This forces cells to rely more on the error-prone NHEJ pathway, leading to genomic instability.

Quantitative Impact of PRMT5 Inhibition on DDR

Pharmacological inhibition of PRMT5 with potent, selective small molecules results in measurable and significant changes to the cellular DNA damage landscape.

Induction of DNA Damage

A primary consequence of PRMT5 inhibition is the accumulation of endogenous DNA damage, even without external damaging agents. This is commonly quantified by measuring the phosphorylation of histone variant H2AX at serine 139 (γH2AX), a sensitive marker for DSBs. Treatment with PRMT5 inhibitors consistently leads to a dose-dependent increase in γH2AX levels.

Table 1: Effect of PRMT5 Inhibitors on DNA Damage Markers

| Cell Line | Inhibitor | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| UWB1.289 | C220 | 4 days | Increased γ-H2AX level via Western Blot | |

| MDA-MB-231 | PRT543 | Not specified | Increased DNA strand breaks via COMET assay | |

| A549 | GSK591 | 2 days | Increased γH2AX on acid-extracted histones | |

| Lin- EML | EPZ015666 | 72 hours | Concentration-dependent increase in γH2AX levels |

| PDAC cells | EPZ015938 | Not specified | Increased phosphorylation of H2AX at S139 | |

Downregulation of Key DDR Genes and Proteins

As a direct result of the mechanisms described in Section 1.1, PRMT5 inhibition leads to a quantifiable reduction in the mRNA and protein levels of key DDR factors.

Table 2: Downregulation of DDR Pathway Components by PRMT5 Inhibitors

| Cell Line | Inhibitor | Target Gene/Protein | Effect | Reference |

|---|---|---|---|---|

| MCF7 | C220 (100 nM, 4 days) | BRCA1, RAD51, ATM | Significant downregulation (mRNA & protein) | |

| A2780 | C220 (100 nM, 4 days) | BRCA1, RAD51, ATM | Significant downregulation (mRNA) | |

| MCF7 | shRNA against PRMT5 | RAD51, BRCA1, FANCA | Decreased mRNA expression | |

| Multiple Myeloma | EPZ015938 (3 days) | ATM, ATR, FANCA | Decreased protein levels |

| Pancreatic Cancer | EPZ015938 | ATM | Downregulation at transcript level | |

Therapeutic Strategy: Synthetic Lethality with PARP Inhibitors

The impairment of the HR pathway by PRMT5 inhibitors induces a state of "BRCAness" or HR deficiency (HRD). Cells in this state become highly dependent on other repair pathways and are particularly sensitive to inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP is crucial for repairing single-strand breaks; when inhibited, these breaks persist and are converted to DSBs during replication. In HR-deficient cells, these DSBs cannot be repaired effectively, leading to catastrophic genomic instability and cell death. This concept is known as synthetic lethality.

Numerous studies have demonstrated a potent synergistic interaction between PRMT5 inhibitors and PARP inhibitors in various cancer models, including those resistant to PARP inhibitors alone.

Key Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for studying the effects of PRMT5 inhibitors on the DNA damage response.

Western Blot for DDR Protein Expression

This protocol is used to quantify changes in the protein levels of DDR markers like ATM, ATR, FANCA, and the global PRMT5 substrate marker, SDMA.

-

Cell Treatment & Lysis: Treat cancer cell lines with varying concentrations of the PRMT5 inhibitor (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 72-96 hours). Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-ATM, anti-ATR, anti-SDMA, anti-PRMT5, anti-Actin).

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Normalize band intensities to a loading control (e.g., Actin or Tubulin).

Immunofluorescence for γH2AX Foci Formation

This protocol is used to visualize and quantify the formation of DSBs within individual cells.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the PRMT5 inhibitor and/or a DNA damaging agent (e.g., etoposide as a positive control).

-

Fixation and Permeabilization: After treatment, wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody and Mounting: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark. Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ).

Quantitative RT-PCR (qPCR) for DDR Gene Expression

This protocol measures changes in the mRNA transcript levels of DDR genes.

-

Cell Treatment and RNA Extraction: Treat cells with the PRMT5 inhibitor as required. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for target genes (e.g., BRCA1, RAD51, ATM) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.

Conclusion and Future Directions

The inhibition of PRMT5 represents a compelling therapeutic strategy in oncology, primarily through its profound disruption of the DNA Damage Response. By suppressing the expression and function of key DNA repair proteins, particularly those in the Homologous Recombination pathway, inhibitors like this compound can induce a synthetic lethal phenotype when combined with PARP inhibitors or enhance the efficacy of traditional DNA-damaging agents.

Future research will likely focus on:

-

Identifying predictive biomarkers to select patient populations most likely to respond to PRMT5 inhibitor-based therapies.

-

Further elucidating the complex interplay between PRMT5-mediated methylation, splicing, and transcriptional control in the context of genomic stress.

-

Evaluating the efficacy of PRMT5 inhibitors in overcoming resistance to existing cancer therapies, such as PARP inhibitors and chemotherapy.

As our understanding of PRMT5's central role in maintaining genomic integrity deepens, its targeted inhibition will continue to be a promising avenue for the development of novel cancer treatments.

References

- 1. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of PRMT1 and PRMT5 in Breast Cancer [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

Investigating PRMT5 Biology with Prmt5-IN-28: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical enzyme in cellular processes and a compelling therapeutic target in various diseases, particularly cancer. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, signal transduction, and the DNA damage response. Its aberrant expression is linked to the progression of numerous malignancies. This technical guide focuses on Prmt5-IN-28, a potent and selective inhibitor of PRMT5, providing a comprehensive resource for its use in investigating PRMT5 biology. This compound, also identified as compound 36 in its discovery publication, offers a valuable tool for elucidating the multifaceted roles of PRMT5 in health and disease.[1]

This compound: Mechanism of Action and Biological Effects

This compound is a novel, potent, and selective nucleoside derivative that targets the enzymatic activity of PRMT5.[1] Its mechanism of action involves the inhibition of PRMT5's methyltransferase function, leading to a reduction in the symmetric dimethylation of its substrates. This inhibition has been shown to have significant downstream effects on cancer cells, including the induction of apoptosis and cell cycle arrest.[1]

Key Biological Effects:

-

Inhibition of Symmetric Dimethylarginine (sDMA) Levels: Treatment with this compound leads to a dose-dependent decrease in the global levels of sDMA, a hallmark of PRMT5 activity.[1]

-

Induction of Apoptosis: The inhibitor promotes programmed cell death in cancer cell lines.[1]

-

Cell Cycle Arrest: this compound causes a halt in the cell cycle, thereby inhibiting cancer cell proliferation.

-

In Vivo Antitumor Activity: In preclinical models, this compound has demonstrated the ability to suppress tumor growth.

-

Favorable Pharmacokinetic Properties: Compared to other PRMT5 inhibitors like JNJ64619178, this compound exhibits improved metabolic stability and aqueous solubility.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 36) from the primary literature.

| Parameter | Value | Assay Type | Cell Line | Reference |

| PRMT5 IC50 | 3 nM | Biochemical Assay | - | |